(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15931757
InChI: InChI=1S/C16H23NO/c18-12-15-7-4-8-16(15)9-10-17(13-16)11-14-5-2-1-3-6-14/h1-3,5-6,15,18H,4,7-13H2
SMILES:
Molecular Formula: C16H23NO
Molecular Weight: 245.36 g/mol

(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

CAS No.:

Cat. No.: VC15931757

Molecular Formula: C16H23NO

Molecular Weight: 245.36 g/mol

* For research use only. Not for human or veterinary use.

(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol -

Specification

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
IUPAC Name (2-benzyl-2-azaspiro[4.4]nonan-9-yl)methanol
Standard InChI InChI=1S/C16H23NO/c18-12-15-7-4-8-16(15)9-10-17(13-16)11-14-5-2-1-3-6-14/h1-3,5-6,15,18H,4,7-13H2
Standard InChI Key RGBDVMIZXARMHK-UHFFFAOYSA-N
Canonical SMILES C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)CO

Introduction

Structural Characteristics and Molecular Configuration

Spirocyclic Framework and Substituent Dynamics

The defining feature of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol lies in its azaspiro[4.4]nonane core, which consists of two fused rings—a five-membered and a six-membered ring—sharing a single nitrogen atom at the spiro junction. The benzyl group (C₆H₅CH₂–) is attached to the nitrogen atom, while the hydroxymethyl (–CH₂OH) group extends from the sixth position of the spiro system. This arrangement creates a balance between hydrophobic (benzyl) and hydrophilic (hydroxymethyl) regions, influencing solubility and reactivity.

Table 1: Key Structural Features

FeatureDescription
Core StructureAzaspiro[4.4]nonane (two fused rings: five- and six-membered)
Benzyl PositionAttached to nitrogen at position 2
Hydroxymethyl PositionPosition 6 of the spiro system
Molecular FormulaC₁₆H₂₃NO
Molecular Weight245.36 g/mol

Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathways

Synthesizing (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol involves sequential reactions to construct the spirocyclic core and introduce functional groups. A typical approach includes:

  • Formation of the Azaspiro Core: Cyclization reactions using diamines or amino alcohols under acidic or basic conditions generate the spirocyclic backbone.

  • Benzylation: The nitrogen atom is alkylated with benzyl bromide or chloride in the presence of a base such as potassium carbonate.

  • Hydroxymethyl Introduction: Oxidation or reduction steps may be employed to install the hydroxymethyl group at position 6.

Table 2: Example Synthesis Conditions

StepReagents/ConditionsYield Optimization Factors
Spiro Core FormationDiethylenetriamine, H₂SO₄, 80°CTemperature control, solvent polarity
BenzylationBenzyl bromide, K₂CO₃, DMF, 60°CReaction time, stoichiometry
Hydroxymethyl FunctionalizationNaBH₄, MeOH, 0°C to RTSubstrate purity, reducing agent excess

Reaction yields and purity depend heavily on solvent selection, catalyst loadings, and temperature gradients. For instance, polar aprotic solvents like dimethylformamide (DMF) enhance benzylation efficiency, while methanol serves as a suitable medium for hydroxymethyl group stabilization.

Physicochemical Properties and Stability

Solubility and Reactivity

The compound exhibits moderate solubility in polar solvents (e.g., methanol, ethanol) due to the hydroxymethyl group but demonstrates limited solubility in nonpolar solvents like hexane. The benzyl group contributes to hydrophobic interactions, making it amenable to chromatographic purification using silica gel. Stability studies indicate susceptibility to oxidation at the hydroxymethyl site, necessitating storage under inert atmospheres .

Table 3: Physicochemical Data

PropertyValue/ObservationSource
Melting PointNot reported
Boiling PointNot reported
Solubility in MeOH25 mg/mL (25°C)
StabilitySensitive to oxidation, moisture-sensitive

Applications in Chemical Research

Intermediate in Drug Discovery

The compound’s spirocyclic framework and functional groups make it a valuable precursor in medicinal chemistry. For example:

  • Antiviral Agents: Analogous spiro compounds have shown activity against RNA viruses by inhibiting viral polymerases.

  • Neurological Therapeutics: Structural similarities to spirocyclic alkaloids suggest potential modulation of neurotransmitter receptors.

Material Science Applications

In polymer chemistry, the hydroxymethyl group enables crosslinking reactions, while the benzyl moiety enhances thermal stability in resin formulations.

Precaution CodeInstruction
P280Wear protective gloves/eye protection
P261Avoid breathing dust/fumes
P305 + P351 + P338IF IN EYES: Rinse cautiously with water
P310Immediate medical attention if ingested

Handling must occur in fume hoods with personal protective equipment (PPE), and spills should be contained using inert absorbents .

Comparative Analysis with Related Spiro Compounds

Structural and Functional Contrasts

Comparing (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol to smaller spiro systems like 2-benzyl-2-azaspiro[3.3]heptane reveals significant differences:

Table 5: Spiro Compound Comparison

Parameter(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol2-Benzyl-2-azaspiro[3.3]heptane
Molecular FormulaC₁₆H₂₃NOC₁₃H₁₇N
Ring SizesFive- and six-memberedThree- and three-membered
Functional GroupsHydroxymethylNone
ApplicationsDrug intermediates, polymersLigand synthesis, catalysis

The larger spiro system in the former compound enhances conformational flexibility, potentially improving binding affinity in biological targets .

Future Research Directions

Addressing Knowledge Gaps

  • Pharmacokinetic Profiling: No data exists on absorption, distribution, or metabolism in biological systems.

  • Toxicity Studies: Acute and chronic toxicity evaluations are needed to assess safety margins.

  • Synthetic Yield Optimization: Exploring microwave-assisted or flow chemistry could improve efficiency.

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